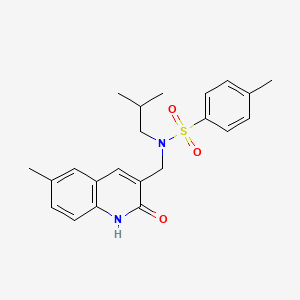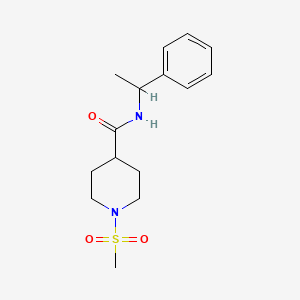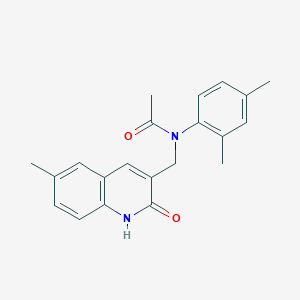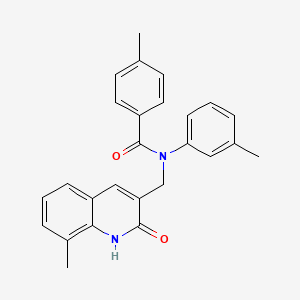
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is a chemical compound that has been studied extensively by scientists for its potential applications in various fields. This compound is commonly referred to as HMN-214 and belongs to the class of quinoline-based antitumor agents.
Mécanisme D'action
The mechanism of action of HMN-214 involves the inhibition of tubulin polymerization, which is essential for cell division. HMN-214 binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, which are necessary for the proper segregation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
HMN-214 has been shown to have potent antitumor activity in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells. HMN-214 has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that tumors require for growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
HMN-214 has several advantages for use in lab experiments. It has a high potency against cancer cells and can be used at low concentrations. It also has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer therapeutic. However, HMN-214 has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of HMN-214. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of HMN-214 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of HMN-214 in more detail and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of HMN-214 in humans.
Méthodes De Synthèse
The synthesis of HMN-214 involves a multistep process that begins with the reaction of 2-hydroxy-3-methylquinoline with formaldehyde to produce an intermediate compound. This intermediate is then reacted with 4-methylbenzoyl chloride and m-toluidine to yield the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide. The synthesis of this compound has been optimized by various research groups to improve the yield and purity of the final product.
Applications De Recherche Scientifique
HMN-214 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, ovarian, and pancreatic cancer cells. HMN-214 has also been found to be effective in inhibiting tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-10-12-20(13-11-17)26(30)28(23-9-4-6-18(2)14-23)16-22-15-21-8-5-7-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKVVGRVFQQJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


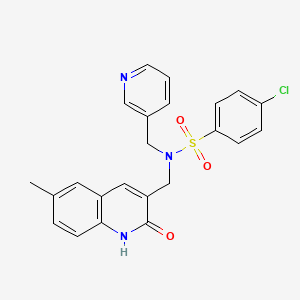
![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)

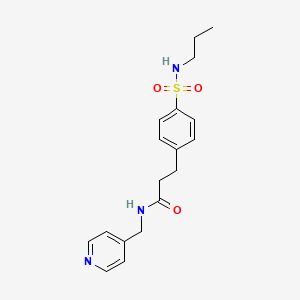



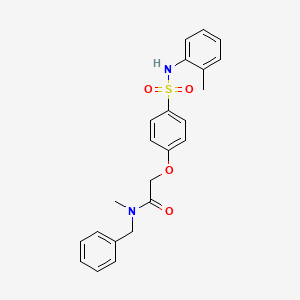
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
